molecular formula C7H9NO2S B1373494 2-Thia-7-azaspiro[4.4]nonane-6,8-dione CAS No. 1094231-96-5

2-Thia-7-azaspiro[4.4]nonane-6,8-dione

Cat. No.: B1373494
CAS No.: 1094231-96-5
M. Wt: 171.22 g/mol
InChI Key: NSQVQHZPFVQGBJ-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[4.4]nonane-6,8-dione is a chemical compound of high interest in advanced organic and medicinal chemistry research. It belongs to the class of spirocyclic frameworks, which are recognized as privileged structures in drug discovery due to their three-dimensionality and a favorable balance of conformational rigidity and flexibility, enabling them to interact with diverse biological targets . The specific incorporation of sulfur and nitrogen heteroatoms within the spiro[4.4]nonane skeleton makes this compound a valuable and versatile synthetic intermediate for constructing more complex molecules. Researchers can utilize this scaffold to develop novel compounds for various pharmacological applications. The molecular formula is O=C1NC(=O)C2(CSCC2)C1 . This product is provided with a purity of 95% and is listed under CAS Registry Number 1094231-96-5 . This compound is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-thia-2-azaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c9-5-3-7(6(10)8-5)1-2-11-4-7/h1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQVQHZPFVQGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285073
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094231-96-5
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094231-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization Methodologies and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecular framework of 2-Thia-7-azaspiro[4.4]nonane-6,8-dione.

Advanced NMR spectroscopy is a powerful tool for unambiguously determining the constitution of complex organic molecules. While specific NMR data for this compound is not publicly available, analysis of analogous spiro[4.4]nonane systems provides a clear indication of the expected spectral features. For instance, in related dioxaspiro[4.4]nonane-dione derivatives, 1H and 13C NMR spectra are crucial for identifying the chemical environment of each atom. mdpi.comuniroma1.it

One-dimensional NMR (1H and 13C) would provide initial information on the number and types of protons and carbons. For this compound, one would expect to observe distinct signals for the methylene (B1212753) protons adjacent to the sulfur atom, the nitrogen atom, and the carbonyl groups.

Solid-State NMR could provide valuable information about the compound's structure and dynamics in the solid phase, offering insights into polymorphism and molecular packing.

Table 1: Illustrative NMR Data for an Analogous Spiro[4.4]nonane Derivative

This table presents NMR data for 3,8-bis(4-bromobenzylidene)-2,7-dioxaspiro[4.4]nonane-1,6-dione to exemplify the type of data obtained from NMR analysis. mdpi.com

NucleusChemical Shift (δ) in ppmMultiplicity / Coupling Constant (J) in Hz
1H7.58d, J = 8.4
7.48d, J = 8.4
5.88s
3.62d, J = 18.0
3.35d, J = 18.0
13C172.0
147.3
133.3
132.0
130.5
120.2
103.9
50.6
36.9

Data shown for illustrative purposes for a related compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques would confirm the presence of key structural motifs.

The FT-IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality, typically in the region of 1700-1750 cm-1. The N-H stretching vibration of the azaspiro ring would appear as a characteristic band around 3200-3400 cm-1. Additionally, C-N and C-S stretching vibrations would be observable at lower frequencies, providing further evidence for the heterocyclic ring structures. The analysis of vibrational spectra of related compounds, such as 1-acetyl-1H-indole-2,3-dione, demonstrates the utility of these techniques in assigning fundamental vibrational modes. researchgate.net

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C7H9NO2S), HRMS would provide an exact mass measurement that matches the calculated theoretical value. For example, the HRMS data for a related dioxaspiro[4.4]nonane derivative showed an observed m/z of 488.93451 for the [M+H]+ ion, which closely matched the calculated value of 488.93316 for its molecular formula C21H15Br2O4+, thereby confirming its elemental composition. mdpi.com

X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, and it can establish the absolute configuration of chiral centers.

For this compound, which possesses a chiral spirocenter, X-ray crystallography would be crucial for determining its absolute stereochemistry. The analysis would reveal the precise spatial arrangement of the thiazolidine (B150603) and pyrrolidine-dione rings relative to each other. Studies on similar spirocyclic systems, such as oxaspiro[4.5]decane derivatives and dioxaspiro[4.4]nonane dicarboxylic acids, have successfully used this method to elucidate their molecular structures and packing in the crystal lattice. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Spiro Compound

This table shows representative crystallographic data for the related compound 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione to illustrate the type of information obtained from X-ray analysis. mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.2554(13)
b (Å)14.605(3)
c (Å)16.265(3)
β (°)95.97(3)
Volume (Å3)1477.9(5)

Data shown for illustrative purposes for a related compound.

Conformational Dynamics and Stereochemical Features of the Spiro[4.4]nonane Framework

The spiro[4.4]nonane framework is not rigid and can adopt various conformations. The study of these dynamics is essential for understanding the molecule's properties and interactions.

The five-membered rings in the spiro[4.4]nonane system are not planar and exist in puckered conformations, typically adopting either an envelope or a twist (half-chair) form. The specific conformation is influenced by the nature of the heteroatoms and substituents. In this compound, both the thiazolidine and the pyrrolidine-dione rings will exhibit such puckering.

Influence of Spirocenter on Conformational Rigidity

The defining structural feature of this compound is the spirocyclic carbon atom, which serves as a single junction point for the tetrahydrothiophene (B86538) and the succinimide (B58015) rings. This spirocenter imparts a significant degree of conformational rigidity to the molecule, profoundly influencing its three-dimensional geometry and, consequently, its chemical and physical properties. The conformational freedom of the two heterocyclic rings is substantially restricted compared to their non-spirocyclic analogues due to the steric constraints imposed by the shared spiro carbon.

The spirocyclic nature of the [4.4]nonane system dictates that the two rings are held in approximately perpendicular planes. This orthogonal arrangement minimizes steric hindrance between the two rings and is a characteristic feature of many spiro compounds. The inherent strain in this arrangement can influence bond angles and lengths around the spirocenter, which can be elucidated through detailed structural analysis.

Research on analogous spirocyclic systems, such as 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones, highlights the appealing conformational features that arise from the spirocyclic scaffold. uniroma1.itmdpi.com The presence of the spirocenter can create elements of chirality, even in the absence of other stereocenters. uniroma1.itmdpi.com

NMR spectroscopy, on the other hand, provides valuable insights into the conformational dynamics of the molecule in solution. Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data can be used to deduce the relative orientations of atoms and the flexibility of the ring systems. Dynamic NMR experiments can also be employed to study the energy barriers between different conformations. rsc.org

The table below summarizes the key methodologies and the type of information they provide in the conformational analysis of spirocyclic compounds like this compound.

Methodology Type of Information Obtained Relevance to Conformational Analysis
X-ray Crystallography Precise bond lengths, bond angles, and torsion angles in the solid state.Provides a definitive, static picture of the molecule's three-dimensional structure and the conformation of the individual rings.
¹H and ¹³C NMR Spectroscopy Chemical shifts and coupling constants.Gives information about the electronic environment and dihedral angles between protons, which helps in determining the ring conformation in solution.
Dynamic NMR (DNMR) Rates of conformational exchange and energy barriers.Allows for the study of the flexibility of the rings and the energetic cost of conformational changes.
Computational Modeling Theoretical prediction of stable conformations and their relative energies.Complements experimental data by providing a theoretical framework for understanding the molecule's conformational landscape.

The rigidity imposed by the spirocenter in this compound is a critical determinant of its molecular shape. This lack of flexibility means that the molecule is likely to exist in a limited number of well-defined, low-energy conformations. Understanding these preferred conformations is essential for predicting the molecule's interactions with other molecules, which is a key aspect of its potential applications in medicinal chemistry and materials science.

Theoretical and Computational Investigations of 2 Thia 7 Azaspiro 4.4 Nonane 6,8 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. However, no specific studies employing these methods on 2-Thia-7-azaspiro[4.4]nonane-6,8-dione have been identified.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

A thorough search of scholarly databases yields no publications detailing the use of Density Functional Theory (DFT) to investigate the electronic structure, reactivity descriptors, or spectroscopic properties of this compound. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and potential sites of electrophilic or nucleophilic attack.

Ab Initio Methods for Mechanistic Studies

Similarly, there is no available research that applies ab initio methods to explore the reaction mechanisms involving this compound. These high-level computational techniques are often used to map potential energy surfaces and elucidate the transition states of chemical reactions. The absence of such studies means that the mechanistic pathways for the synthesis or reactivity of this compound remain computationally unexplored.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics simulations are instrumental in understanding the conformational landscape and stability of flexible molecules. At present, there are no published MD simulation studies for this compound. Consequently, information regarding its conformational preferences, dynamic behavior, and the stability of its spirocyclic ring system is not available from a computational standpoint.

Prediction of Tautomeric Equilibria in Azaspiro Diones

The dione (B5365651) functionality in the azaspiro ring system suggests the possibility of keto-enol tautomerism. Computational methods are frequently used to predict the relative stabilities of tautomers and the corresponding equilibrium constants. researchgate.netrsc.orgresearchgate.netmdpi.commdpi.com However, no computational or experimental studies have been found that specifically address the tautomeric equilibria of this compound. The preferred tautomeric form of this molecule remains undetermined.

Advanced Chemoinformatics and Machine Learning Applications

Chemoinformatics and machine learning approaches are increasingly used to predict the biological activities and properties of chemical compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Modulatory Potential

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. While QSAR studies have been conducted on other classes of azaspiro compounds to predict their potential as therapeutic agents, no such models have been developed or reported for this compound. researchgate.netnih.gov Therefore, its hypothetical modulatory potential in any biological system has not been computationally assessed through this methodology.

Molecular Docking Simulations for Ligand-Target Interactions (Theoretical Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of compounds like this compound by modeling its interaction with specific protein targets at an atomic level.

The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (often represented as a docking score) of the ligand. A lower docking score typically indicates a more favorable binding interaction. The process involves placing the ligand in various conformations within the protein's binding site and scoring each pose based on a force field that evaluates interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

While specific docking studies for this compound are not detailed in available literature, the methodology can be illustrated by examining simulations of analogous heterocyclic compounds. For instance, computational studies on similar scaffolds often reveal key interactions that stabilize the ligand-protein complex. The dione functional group and the nitrogen atom in the azaspiro ring are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or the backbone amides of the protein. The sulfur-containing ring can engage in hydrophobic or other non-covalent interactions.

Table 1: Illustrative Example of Molecular Docking Data for a Hypothetical Target This table is a representative example based on common findings in molecular docking studies of heterocyclic compounds and does not represent actual experimental data for this compound.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase X-8.5LYS-78Hydrogen Bond
ASP-145Hydrogen Bond
LEU-130Hydrophobic
Protease Y-7.2GLY-101Hydrogen Bond (Backbone)
PHE-45Pi-Pi Stacking (if aromatic substituent is present)
VAL-99Hydrophobic

AI-Driven Platforms for De Novo Design of Spirocyclic Derivatives

De novo drug design involves the creation of novel molecular structures, often tailored to fit a specific biological target, without starting from a known compound. frontiersin.org The integration of Artificial Intelligence (AI) has revolutionized this field, allowing for the rapid and automated generation of new molecules with desired chemical and biological properties. nih.govnih.gov

The process for designing novel derivatives of the this compound scaffold would typically follow these steps:

Model Training: An AI model is trained on a large library of diverse molecules, which may be enriched with known spirocyclic compounds to bias the generation towards this structural class.

Scaffold-Based Generation: The this compound core can be used as a fixed starting point. The AI model then "decorates" this scaffold by adding various substituents and functional groups, creating a library of novel derivatives.

Property Prediction: The generated molecules are evaluated in silico using other machine learning models to predict key properties such as binding affinity for a target, solubility, and potential toxicity. chemrxiv.org

Filtering and Selection: Compounds that meet a predefined set of criteria (e.g., high predicted affinity, low predicted toxicity) are selected for further computational analysis, such as molecular docking, before being considered for chemical synthesis. chemrxiv.org

Exploration of Chemical Space and Structure-Activity Landscapes

Chemical space refers to the immense, multidimensional universe of all possible molecules. researchgate.net For a given scaffold like this compound, exploring the relevant "local" chemical space involves synthesizing or computationally generating derivatives with different substituents and analyzing their biological effects.

The relationship between these structural changes and the resulting biological activity is visualized using a concept called the Structure-Activity Landscape (SAL). nih.gov A SAL is a conceptual map where similar structures are positioned close to each other, and the "altitude" at any point represents the biological activity.

Smooth Regions: In these areas of the landscape, small changes to the molecular structure lead to small, predictable changes in activity. This is the foundational principle of medicinal chemistry optimization. nih.gov

Activity Cliffs: These are regions where a minor structural modification results in a dramatic loss or gain of biological activity. Identifying these cliffs is crucial, as they provide critical information about the specific molecular features that are essential for interaction with the biological target. nih.gov

The rigid, three-dimensional nature of the spirocyclic core in this compound makes its structure-activity landscape particularly complex and interesting. The precise orientation of substituents is critical, and even small changes can significantly alter how the molecule fits into a protein's binding site. Computational tools are used to map this landscape by calculating molecular similarity and plotting it against activity, helping researchers to navigate the chemical space and design more potent compounds.

Table 2: Conceptual Structure-Activity Landscape for this compound Derivatives This table presents a hypothetical exploration of the chemical space around the core scaffold, illustrating how different functional groups could modulate properties based on general medicinal chemistry principles.

Modification SiteR-Group SubstituentPredicted Impact on PropertyRationale
Nitrogen (Position 7)-CH₃ (Methyl)Increased LipophilicityAddition of a small alkyl group.
-C(=O)CH₃ (Acetyl)Potential H-bond acceptor, reduced basicityThe amide group can interact with the target and alters electronic properties.
Carbonyl (Position 6 or 8)Modification to thiocarbonylAltered H-bonding capacitySulfur is a weaker H-bond acceptor than oxygen.
Thiolane Ring (Positions 1, 3, 4)-OH (Hydroxyl)Increased Polarity, H-bondingIntroduction of a polar group to potentially engage with solvent or target.

Based on a comprehensive review of publicly available scientific literature, there is no specific information available for the chemical compound “this compound.” Searches for this exact compound, including its synthesis, derivatization, and potential applications, did not yield any direct research findings or data.

The provided outline requests detailed information on the role of this compound as a synthetic building block, including its derivatization strategies, utility in constructing more complex molecular architectures, design principles for novel spirocyclic scaffolds based on it, and its conceptual potential in materials science and optoelectronics.

Unfortunately, without any primary or secondary research sources mentioning this specific molecule, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The scientific community has not published any studies on this particular spirocyclic compound. Therefore, any discussion on the topics outlined would be purely hypothetical and would not be based on established research findings.

For informational purposes, a table of related but distinct compounds that were identified during the search is provided below. It is crucial to note that the properties and functions of these molecules cannot be extrapolated to predict the behavior of the requested compound.

Role As a Synthetic Building Block and Advanced Scaffold

Potential in Materials Science and Optoelectronics (Conceptual)

Integration into Organic Light-Emitting Diodes (OLEDs) and Related Systems5.3.2. Design of Functional Spirocyclic Materials

Further research and publication in the field of materials science would be necessary to elaborate on the potential of 2-Thia-7-azaspiro[4.4]nonane-6,8-dione in these applications.

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Routes

Another avenue for greener synthesis is the adoption of alternative energy sources, such as microwave irradiation or mechanochemistry, to accelerate reaction times and reduce energy consumption. Furthermore, the use of renewable starting materials and reagents will be crucial in developing truly sustainable synthetic routes. Research into enzymatic catalysis could also offer highly selective and environmentally friendly methods for constructing the spirocyclic framework.

Advanced Stereocontrol in Spirocycle Synthesis

The spirocyclic nature of 2-Thia-7-azaspiro[4.4]nonane-6,8-dione introduces a chiral center at the spiro atom, making stereocontrol a critical aspect of its synthesis. The development of novel stereoselective approaches to spirocycles has been an area of significant advancement in recent years. rsc.org Future research should focus on applying and adapting these methods to achieve high levels of enantioselectivity in the synthesis of this compound.

Catalytic asymmetric synthesis, employing chiral catalysts such as organocatalysts, transition metal complexes, or enzymes, will be a key strategy. rsc.orgchemrxiv.org For instance, phosphine-catalyzed [3+2]-cycloadditions have been successfully used to synthesize 2-azaspiro[4.4]nonan-1-ones and could potentially be adapted for the synthesis of the target compound. researchgate.netuow.edu.au Additionally, substrate-controlled diastereoselective approaches, where the stereochemistry of the starting materials directs the formation of a specific stereoisomer, could also be explored. The ability to selectively synthesize different stereoisomers is crucial for investigating their distinct biological activities. nih.gov

Computational Design of Next-Generation Azaspiro Dione (B5365651) Systems

Computational chemistry and molecular modeling are powerful tools for the rational design of novel compounds with desired properties. mdpi.com Future research should leverage these techniques to design and predict the properties of next-generation azaspiro dione systems based on the this compound scaffold.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule, guiding the design of synthetic routes and predicting potential reaction outcomes. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of derivatives with their biological activity, enabling the in-silico screening of virtual libraries of compounds. mdpi.com Molecular docking simulations can predict the binding modes of these compounds with biological targets, such as enzymes or receptors, providing insights for the design of potent and selective inhibitors. mdpi.com This computational-driven approach can significantly accelerate the discovery and optimization of new therapeutic agents based on this spirocyclic framework.

Q & A

Q. What spectroscopic techniques are critical for confirming the structure of 2-Thia-7-azaspiro[4.4]nonane-6,8-dione, and what challenges arise in spectral interpretation?

Methodological Answer: Structural confirmation relies on complementary techniques:

  • NMR Spectroscopy : Proton and carbon NMR identify spirocyclic connectivity and heteroatom environments. Challenges include signal splitting due to restricted rotation and overlapping peaks in crowded regions.
  • X-ray Crystallography : Resolves absolute stereochemistry but requires high-quality single crystals, which may be hindered by the compound’s conformational flexibility.
  • IR Spectroscopy : Confirms carbonyl (C=O) and thioether (C-S) functional groups but may overlap with solvent or impurity peaks.

Q. Table 1: Key Spectral Parameters for Analogous Spiro Compounds

TechniqueParametersExample Findings (Analog)Reference Compound
1^1H NMRδ 1.8–2.5 (m, spiro CH2_2)Distinct splitting in spiro junctions1-Azaspiro[4.4]nonane-2,6-dione
X-rayBond angles (spiro C: ~109.5°)Confirmed chair-boat conformation2,7-Diazaspiro[4.4]nonan-1-one

Challenges : Dynamic NMR effects at low temperatures may be required to resolve tautomerism .

Q. How does the spirocyclic framework influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The spirocyclic strain and electronic effects govern reactivity:

  • Steric Hindrance : The 7-aza group directs nucleophiles to less hindered positions (e.g., α-carbonyl sites).
  • Electronic Effects : Thioether sulfur stabilizes transition states via polarizability, enhancing substitution rates compared to oxa-analogs.
  • Experimental Design : Compare reaction kinetics under varying solvents (polar aprotic vs. protic) and nucleophiles (e.g., amines vs. thiols) to isolate steric/electronic contributions .

Advanced Research Questions

Q. How can factorial design optimize synthesis protocols to address competing reaction pathways in this compound synthesis?

Methodological Answer: Factorial design systematically tests variables (e.g., temperature, catalyst loading, solvent polarity) to identify dominant pathways:

  • 2k^k Design : Screen 3 factors (e.g., catalyst type, reaction time, pH) to rank their effects on yield and byproduct formation.
  • Response Surface Methodology (RSM) : Model non-linear interactions between variables (e.g., temperature-pH interplay in cyclization steps).

Q. Table 2: Factorial Design Parameters for Synthesis Optimization

FactorLevels TestedPrimary Response (Yield%)Secondary Response (Purity%)
Catalyst (Pd/C)0.5 mol%, 1.0 mol%, 1.5 mol%62%, 78%, 72%85%, 90%, 88%
Temperature80°C, 100°C, 120°C65%, 82%, 68%80%, 92%, 75%

Outcome : Optimal conditions (1.0 mol% Pd/C, 100°C) minimize side reactions (e.g., over-reduction) .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for tautomeric forms?

Methodological Answer: Discrepancies arise from solvent effects or incomplete basis sets in computations. Strategies include:

  • Hybrid DFT-MD Simulations : Incorporate explicit solvent models to mimic experimental conditions.
  • Variable-Temperature Studies : Capture tautomer populations via temperature-dependent NMR (e.g., coalescence temperatures).
  • Cross-Validation : Compare IR/Raman data with computed vibrational spectra to refine force fields .

Q. How can process control strategies stabilize intermediates in multi-step syntheses of this compound?

Methodological Answer:

  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediates in real-time.
  • Stabilization Tactics : Adjust pH to prevent diketone ring-opening or employ low-temperature quenching for thio-sensitive intermediates.
  • Case Study : tert-Butyl spiro precursors (e.g., QE-9503) require anhydrous conditions to avoid hydrolysis during carboxylation .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding to predict enzyme inhibition (e.g., thiol protease targets).
  • QSAR Models : Correlate substituent effects (e.g., spiro ring size) with bioactivity using Hammett or Taft parameters.
  • Validation : Cross-check computational predictions with in vitro assays (e.g., IC50_{50} measurements) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thia-7-azaspiro[4.4]nonane-6,8-dione
Reactant of Route 2
2-Thia-7-azaspiro[4.4]nonane-6,8-dione

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